Carazolol-d6, Hydrochloride Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

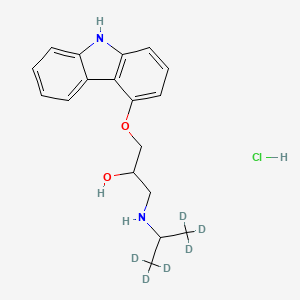

Carazolol-d6, Hydrochloride Salt is a stable isotope-labeled compound of Carazolol, which is a high-affinity beta-adrenergic receptor ligand. This compound is primarily used in research settings, particularly for the noninvasive determination of beta receptor status using positron emission tomography (PET) imaging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carazolol-d6, Hydrochloride Salt involves the deuteration of Carazolol. The process typically includes the following steps:

Deuteration of Carazolol: Carazolol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Formation of Hydrochloride Salt: The deuterated Carazolol is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Carazolol-d6, Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Carazolol-d6 is utilized across various fields due to its unique properties:

- Analytical Chemistry : It serves as a reference standard for the quantification of Carazolol in biological samples, ensuring accuracy in experimental results.

- Biological Studies : The compound is instrumental in investigating beta-adrenergic receptors' roles in physiological processes, such as cardiovascular function and metabolic regulation.

- Medical Imaging : Carazolol-d6 is employed in positron emission tomography (PET) imaging to assess beta receptor status noninvasively, aiding in the diagnosis of cardiovascular diseases.

- Pharmaceutical Development : It is used in the development of new beta-adrenergic receptor ligands and related therapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of Carazolol-d6 indicates that it is metabolized predominantly in the liver and excreted via urine. It exhibits a rapid distribution phase with a suitable half-life for both acute and chronic administration scenarios.

Biochemical Properties

Carazolol-d6 influences several cellular processes:

- Cell Proliferation : Inhibition of beta-adrenergic signaling can reduce cell proliferation in certain cancer cell lines.

- Apoptosis : Activation of specific pathways may induce apoptosis in cells overexpressing beta-2 adrenergic receptors.

Data Table: Summary of Biochemical Effects

| Receptor Type | Action | Physiological Effect |

|---|---|---|

| β1 | Antagonism | Decreased heart rate |

| β2 | Antagonism | Reduced bronchial dilation |

| β3 | Agonism | Enhanced lipolysis |

Case Studies and Research Findings

Several studies have highlighted the utility of Carazolol-d6:

- PET Imaging Studies : Research demonstrates that Carazolol-d6 can effectively assess beta receptor status in patients with cardiovascular conditions, providing insights into receptor availability and function.

- Adipose Tissue Studies : In murine models, Carazolol-d6 has been shown to stimulate lipolysis through beta-3 receptor activation, suggesting potential applications in obesity treatment strategies.

- Receptor Binding Affinity Studies : In vitro studies indicate that Carazolol-d6 exhibits high binding affinity across various receptor types, with Ki values supporting its therapeutic potential for managing hypertension and heart failure.

Synthesis and Preparation Methods

The synthesis of Carazolol-d6 involves:

- Deuteration of Carazolol : This process replaces hydrogen atoms with deuterium through deuterium exchange reactions.

- Formation of Hydrochloride Salt : The deuterated compound is then reacted with hydrochloric acid to yield the hydrochloride salt.

Wirkmechanismus

Carazolol-d6, Hydrochloride Salt exerts its effects by binding to beta-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. The binding of Carazolol-d6 to these receptors inhibits their activation, thereby modulating the physiological responses mediated by beta-adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Carazolol: The non-deuterated form of Carazolol-d6.

Propranolol: Another beta-adrenergic receptor antagonist used in similar research and clinical applications.

Timolol: A beta-adrenergic receptor antagonist with similar pharmacological properties.

Uniqueness: Carazolol-d6, Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise and noninvasive determination of beta receptor status using PET imaging. This makes it a valuable tool in both research and clinical settings .

Biologische Aktivität

Carazolol-d6, Hydrochloride Salt is a deuterated derivative of Carazolol, which is primarily known for its role as a beta-adrenergic receptor antagonist. The biological activity of this compound is significant in various fields, including pharmacology, biochemistry, and clinical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Carazolol-d6

Carazolol-d6 is a high-affinity ligand for beta-adrenergic receptors (β-AR), specifically targeting β1, β2, and β3 subtypes. Its unique isotopic labeling with deuterium allows for precise tracking in metabolic studies and imaging applications.

- Molecular Weight : 340.88 g/mol

- Molecular Formula : C18H17D6ClN2O2

- CAS Number : 1184973-07-6

Carazolol-d6 functions primarily as an inverse agonist at β1 and β2 receptors while acting as an agonist at β3 receptors. This dual functionality influences various physiological processes:

- β1 Receptors : Involved in cardiac function, where antagonism leads to decreased heart rate and contractility.

- β2 Receptors : Mediate smooth muscle relaxation; antagonism can affect bronchial dilation and vasodilation.

- β3 Receptors : Play a role in lipolysis and energy metabolism; activation can stimulate fat breakdown in adipose tissue .

Biochemical Pathways

The primary biochemical pathway affected by Carazolol-d6 involves the adenylate cyclase pathway. By inhibiting adenylate cyclase, it reduces cyclic AMP (cAMP) levels, which is crucial for various signaling processes within cells.

Table 1: Summary of Biochemical Effects

| Receptor Type | Action | Physiological Effect |

|---|---|---|

| β1 | Antagonism | Decreased heart rate |

| β2 | Antagonism | Reduced bronchial dilation |

| β3 | Agonism | Enhanced lipolysis |

Pharmacokinetics

Carazolol-d6 is metabolized predominantly in the liver and excreted through urine. Its pharmacokinetic profile indicates a rapid distribution phase with a half-life suitable for both acute and chronic administration settings.

Cellular Effects

In laboratory studies, Carazolol-d6 has demonstrated the ability to influence cellular processes significantly:

- Cell Proliferation : Inhibition of β-AR signaling can lead to reduced cell proliferation in certain cancer cell lines.

- Apoptosis : Activation of specific pathways may induce apoptosis in cells overexpressing β2 receptors .

Case Studies and Research Findings

Several studies have highlighted the utility of Carazolol-d6 in both research and clinical settings:

- PET Imaging Studies : Carazolol-d6 has been utilized in positron emission tomography (PET) imaging to assess beta receptor status in patients with cardiovascular diseases. Its deuterated form allows for non-invasive tracking of receptor availability and function .

- Adipose Tissue Studies : Research involving murine models has shown that Carazolol-d6 stimulates lipolysis through β3 receptor activation, providing insights into obesity treatment strategies .

- Receptor Binding Affinity Studies : In vitro studies indicate that Carazolol-d6 exhibits high binding affinity across different receptor types, with Ki values demonstrating its potential as a therapeutic agent in managing conditions like hypertension and heart failure .

Table 2: Binding Affinity Data

| Receptor Type | Ki (nM) | IC50 (nM) |

|---|---|---|

| β1 | 0.15 | 11.3 |

| β2 | Equal affinity | 25 |

| β3 | 2.0 ± 0.2 | 444 ± 79 |

Eigenschaften

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNUICMBSWZMR-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.